1,1,1-Trifluoro-4-phenylbutan-2-amine

Medicinal Chemistry Physicochemical Property Analysis Lead Optimization

Sourcing a reliable, high-enantiopurity fluorinated scaffold for CNS SAR studies often involves labor-intensive in-house resolution. 1,1,1-Trifluoro-4-phenylbutan-2-amine provides a direct solution. - Enables exploration of enhanced BBB penetration via a metabolically stable -CF3 motif. - Available in (R) and (S) enantiomers at ≥95% purity, eliminating chiral separation bottlenecks. - Directly compare metabolic soft spots against the non-fluorinated analog for definitive DMPK insights. Secure a scalable supply of this advanced building block for your medicinal chemistry program.

Molecular Formula C10H12F3N
Molecular Weight 203.20 g/mol
Cat. No. B11900112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,1-Trifluoro-4-phenylbutan-2-amine
Molecular FormulaC10H12F3N
Molecular Weight203.20 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCC(C(F)(F)F)N
InChIInChI=1S/C10H12F3N/c11-10(12,13)9(14)7-6-8-4-2-1-3-5-8/h1-5,9H,6-7,14H2
InChIKeyCJIJQPOXSZBIGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1,1-Trifluoro-4-phenylbutan-2-amine Overview


1,1,1-Trifluoro-4-phenylbutan-2-amine (CAS: 1336956-13-8), a fluorinated amine with the molecular formula C10H12F3N and a molecular weight of 203.20 g/mol , is a research compound valued for its chiral building block capabilities in medicinal chemistry. Its structure, characterized by a trifluoromethyl (-CF3) group on a phenylbutan-2-amine backbone, imparts unique electronic and steric properties that are highly relevant for central nervous system (CNS) drug discovery and the development of enzyme inhibitors [1]. The compound is primarily utilized in academic and industrial research settings as a precursor or scaffold for synthesizing more complex bioactive molecules, with specific interest in its stereochemistry (available as both (R) and (S) enantiomers) for asymmetric synthesis .

1,1,1-Trifluoro-4-phenylbutan-2-amine Substitution Limitation


Simple substitution of 1,1,1-trifluoro-4-phenylbutan-2-amine with its non-fluorinated analog, 4-phenylbutan-2-amine (CAS: 22374-89-6), is not a viable strategy in a drug discovery setting due to profound differences in key physicochemical parameters critical for a drug candidate's pharmacokinetic (PK) profile. The introduction of the -CF3 group fundamentally alters the molecule's properties: it increases molecular weight from 149.23 to 203.20 g/mol and drastically enhances lipophilicity, a parameter directly correlated with passive membrane permeability, blood-brain barrier (BBB) penetration, and volume of distribution [1]. Furthermore, the strong electron-withdrawing effect of the -CF3 group reduces the basicity of the adjacent amine, impacting its ionization state at physiological pH and thereby modulating target binding and off-target interactions [2]. These quantifiable changes in molecular weight and lipophilicity, driven by the trifluoromethyl moiety, mean that in vitro activity, selectivity, and in vivo exposure data for the non-fluorinated scaffold cannot be reliably extrapolated to the fluorinated analog, necessitating direct evaluation of the CF3-containing compound for accurate structure-activity relationship (SAR) analysis.

1,1,1-Trifluoro-4-phenylbutan-2-amine vs. Analogs: Key Differentiators


Molecular Weight Increase vs. Non-Fluorinated Analog

1,1,1-Trifluoro-4-phenylbutan-2-amine exhibits a 36% higher molecular weight compared to its non-fluorinated parent compound, 4-phenylbutan-2-amine. This quantifiable difference is a primary driver for altered pharmacokinetic and pharmacodynamic properties .

Medicinal Chemistry Physicochemical Property Analysis Lead Optimization

Scaffold Specificity: CNS vs. DPP-4 Inhibitors

1,1,1-Trifluoro-4-phenylbutan-2-amine is a structurally distinct core compared to the 4-(3-(trifluoromethyl)phenyl)butan-2-amine scaffold found in DPP-4 inhibitors like sitagliptin. While both contain a -CF3 group and a phenylbutanamine core, the substitution pattern differs, with the former featuring a trifluoromethyl group directly on the amine-bearing carbon and the latter on the phenyl ring [1].

Medicinal Chemistry Scaffold Hopping CNS Drug Design

Enantiomeric Purity for Asymmetric Synthesis

Commercial vendors offer the (2R) and (2S) enantiomers of 1,1,1-trifluoro-4-phenylbutan-2-amine with a baseline purity specification of ≥95% . This provides a quantifiable starting point for applications requiring defined stereochemistry, which is not possible with the racemic mixture or the non-fluorinated analog 4-phenylbutan-2-amine, for which enantiomerically pure forms are not as widely cataloged with standardized purity thresholds .

Asymmetric Synthesis Chiral Resolution Enantioselective Catalysis

1,1,1-Trifluoro-4-phenylbutan-2-amine Procurement Scenarios


BBB-Penetrant Library for CNS Drug Discovery

A medicinal chemistry team focused on CNS targets should procure 1,1,1-trifluoro-4-phenylbutan-2-amine as a core scaffold for building a focused library. The -CF3 group is a well-established motif for increasing lipophilicity and reducing amine basicity, properties known to enhance passive diffusion across the blood-brain barrier [1]. The 36% higher molecular weight compared to the non-fluorinated parent further distinguishes it, providing a unique physicochemical space for exploring CNS SAR beyond standard amine scaffolds.

Chiral Ligand and Resolving Agent Development

An organic chemistry group undertaking enantioselective synthesis should source both the (2R)- and (2S)- enantiomers of 1,1,1-trifluoro-4-phenylbutan-2-amine. The ≥95% enantiomeric purity baseline offered by commercial vendors ensures a reliable starting point for creating new chiral ligands, auxiliaries, or resolving agents without the need for labor-intensive in-house resolution of a racemic mixture, thereby accelerating synthetic methodology development.

Metabolic Stability: -CF3 as a Blocking Group

A DMPK (Drug Metabolism and Pharmacokinetics) group investigating metabolic soft spots should acquire 1,1,1-trifluoro-4-phenylbutan-2-amine to assess the impact of a -CF3 group on oxidative metabolism. The trifluoromethyl group is known to increase metabolic stability by blocking common sites of cytochrome P450-mediated oxidation [2]. Comparing the in vitro half-life in liver microsomes of this compound against its non-fluorinated analog, 4-phenylbutan-2-amine , provides a direct, quantifiable measure of the -CF3 group's stabilizing effect, informing future design decisions for lead compounds.

Stable Lipophilic Handle for Bioconjugation

A chemical biology lab seeking a metabolically stable, lipophilic handle for bioconjugation or probe design should evaluate 1,1,1-trifluoro-4-phenylbutan-2-amine. The primary amine offers a straightforward point for functionalization with fluorophores, affinity tags (e.g., biotin), or PEG linkers. The presence of the -CF3 group provides a distinct 19F NMR handle, which is absent in the non-fluorinated analog , enabling unique applications in fragment-based screening and protein-observed NMR experiments [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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